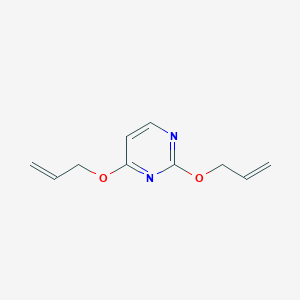
15-Fluoropregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .
Scientific Research Applications
15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated steroids and as a model compound in studying fluorination reactions.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated ligands.
Mechanism of Action
The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .
Comparison with Similar Compounds
- 6alpha-Fluoropregn-4-ene-3,20-dione
- 9-Bromo-11-fluoropregn-4-ene-3,20-dione
- 4,4-Difluoropregn-5-ene-3,20-dione
Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .
Properties
CAS No. |
800-00-0 |
|---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
InChI Key |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
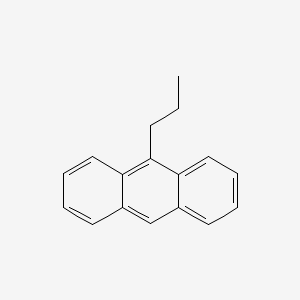
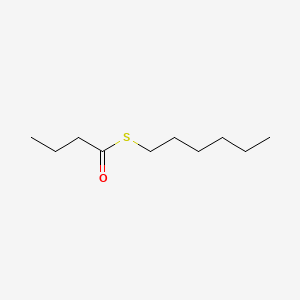
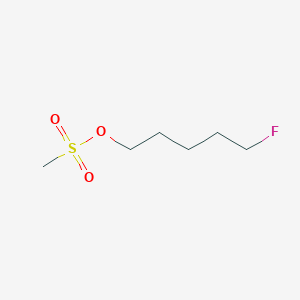


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
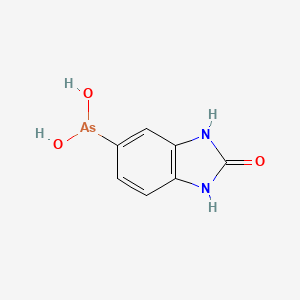
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
